

# miR-140 expression profile in healthy vs diseased tissue

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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An In-Depth Technical Guide to the Expression Profile of miR-140 in Healthy vs. Diseased Tissue

For Researchers, Scientists, and Drug Development Professionals

## Introduction

MicroRNAs (miRNAs) are a class of small, non-coding RNA molecules, typically 18-22 nucleotides in length, that function as critical post-transcriptional regulators of gene expression. [1] By binding to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), they can induce mRNA degradation or inhibit translation, thereby controlling a vast array of cellular processes. Among the thousands of identified miRNAs, miR-140 has emerged as a key player with a distinct expression profile and significant functional roles in both tissue homeostasis and the pathogenesis of numerous diseases.

The miR-140 gene typically produces two mature, functional strands: miR-140-5p and miR-140-3p.[2] While both can act as guide strands to silence target mRNAs, they do not share the same seed region and therefore regulate different sets of genes.[2] Initially identified as a cartilage-specific miRNA, the functional importance of miR-140 is now recognized in a multitude of tissues and disease contexts, including osteoarthritis, various cancers, and inflammatory lung diseases.[2][3] Its dysregulation is frequently linked to the initiation and progression of these conditions, making it a promising candidate for novel diagnostic biomarkers and therapeutic interventions. This guide provides a comprehensive overview of the

expression profile of miR-140 in healthy versus diseased tissues, details the experimental methodologies used for its analysis, and illustrates its role in key signaling pathways.

## Data Presentation: miR-140 Expression Profiles

The expression of miR-140 is significantly altered across a range of pathologies. It predominantly acts as a tumor suppressor in oncology and plays a crucial homeostatic role in cartilage, with its downregulation being a hallmark of disease.

Table 1: Expression Profile of miR-140 in Cancer miR-140 generally functions as a tumor suppressor, and its expression is consistently decreased in a wide variety of cancer tissues compared to healthy counterparts.[\[4\]](#)

Cancer Type	Expression Change in Diseased Tissue	Key Targeted Genes/Pathways	References
Non-Small Cell Lung Cancer (NSCLC)	Downregulated	PD-L1, Smad3	<a href="#">[5]</a> <a href="#">[6]</a>
Breast Cancer	Downregulated	IGFBP-5	<a href="#">[7]</a>
Gastrointestinal Cancers	Downregulated	---	<a href="#">[4]</a>
Prostate Cancer	Downregulated	---	<a href="#">[4]</a>
Osteosarcoma	Downregulated	TUG1/PFN2 axis	<a href="#">[8]</a>
Malignant Melanoma	Downregulated	SOX4 (via Wnt/β-catenin and NF-κB)	<a href="#">[8]</a>
Retinoblastoma	Downregulated	SOX4	<a href="#">[8]</a>
Wilms' Tumor	Downregulated	TGFBR1	<a href="#">[9]</a>
Laryngeal Squamous Cell Carcinoma	Downregulated	FGF9	<a href="#">[8]</a>

Table 2: Expression Profile of miR-140 in Osteoarthritis (OA) miR-140 is one of the most abundant miRNAs in healthy cartilage, where it is essential for development and homeostasis. Its expression is significantly reduced in OA tissue.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Condition	Tissue/Cell Type	Expression Change in Diseased Tissue	Key Targeted Genes/Pathways	References
Osteoarthritis (OA)	Articular Cartilage	Downregulated	ADAMTS5, MMP13, HDAC4, IGFBP-5, SMAD3	<a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a>
Osteoarthritis (OA)	Chondrocytes	Downregulated	NUMBL, JAG1 (Notch pathway), Cathepsin B, IL-1 $\beta$	<a href="#">[2]</a>
Age-Related Cartilage Degeneration	Mouse Cartilage	Downregulated	ADAMTS5	<a href="#">[3]</a>

Table 3: Expression Profile of miR-140 in Other Diseases Beyond cancer and OA, miR-140 dysregulation is implicated in other conditions, including pulmonary and renal diseases.

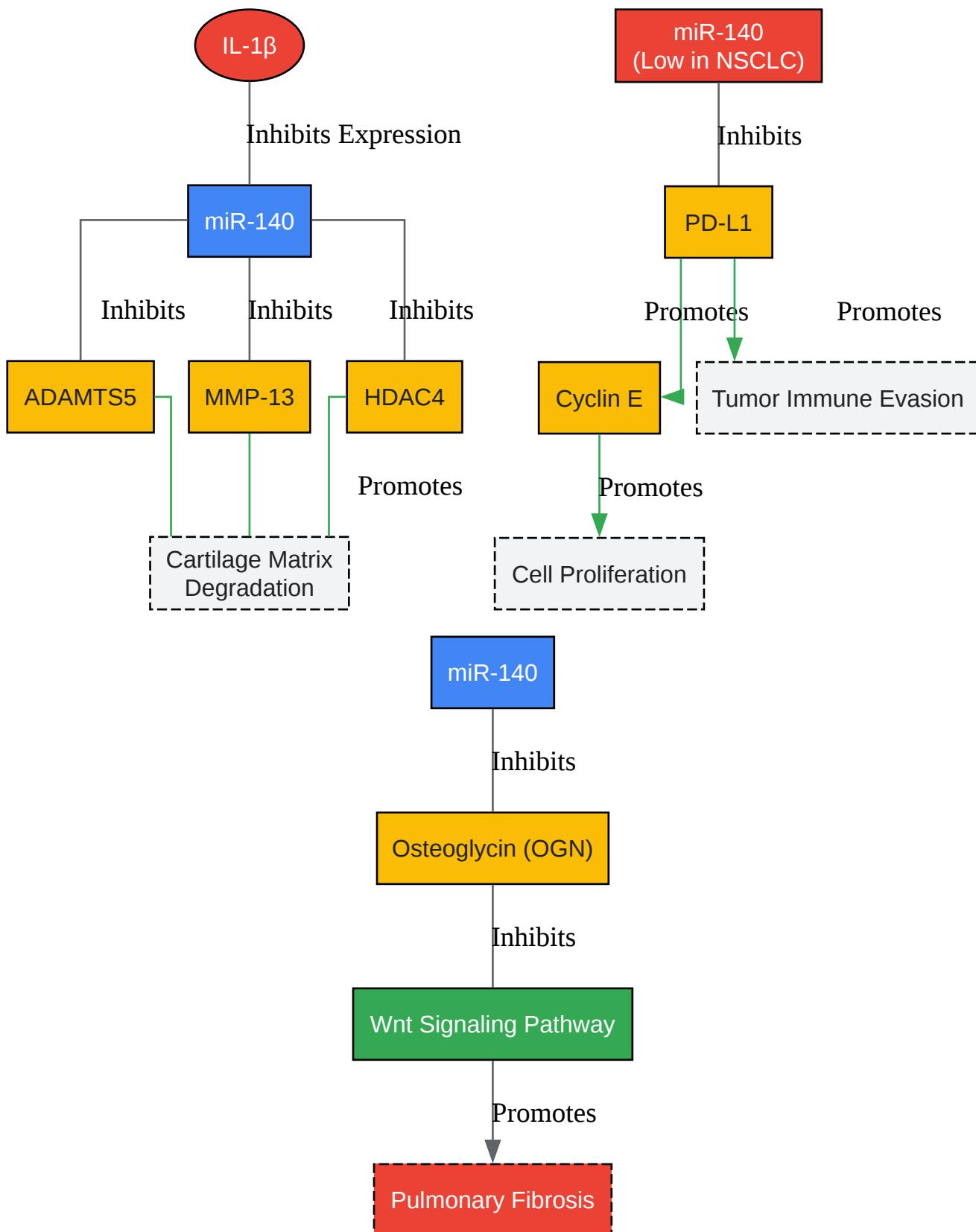
Disease	Tissue/Cell Type	Expression Change in Diseased Tissue	Key Targeted Genes/Pathways	References
Interstitial Lung Disease (Pulmonary Fibrosis)	Lung Fibroblasts	Downregulated	Osteoglycin (OGN) / Wnt Signaling	<a href="#">[13]</a>
Cisplatin-Induced Acute Kidney Injury (AKI)	Kidney	Not specified	---	<a href="#">[14]</a>
Renal Cell Carcinoma	Kidney	Downregulated	KLF9/KCNQ1 axis	<a href="#">[8]</a>

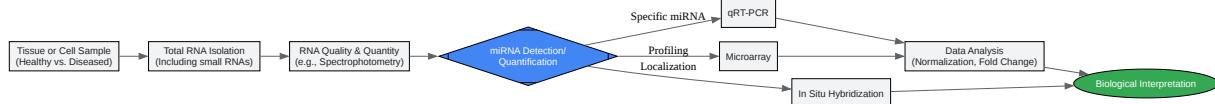
# Signaling Pathways and Regulatory Networks

miR-140 exerts its function by targeting multiple mRNAs, thereby influencing entire signaling cascades. Visualizing these pathways is crucial for understanding its biological impact.

## miR-140 in Osteoarthritis

In healthy cartilage, miR-140 is highly expressed and acts as a brake on catabolic processes. It directly targets and suppresses several key players in cartilage degradation, most notably ADAMTS5, a major aggrecanase.<sup>[3][10]</sup> During osteoarthritis, miR-140 levels decrease, releasing this brake and allowing for the upregulation of degradative enzymes and inflammatory mediators, leading to extracellular matrix destruction.<sup>[2][11]</sup>





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